4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a methoxycarbonyl group (-COOCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-(3-Methoxycarbonylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) can replace the methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Hydroxide ions (OH-), typically in an aqueous or alcoholic medium.
Major Products Formed:
Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.
Substitution: 4-(3-Hydroxycarbonylphenyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and methoxycarbonyl groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-(3-Methoxycarbonylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in reduction reactions.
4-(3-Aminophenyl)-2-nitrobenzoic acid: Contains an amino group instead of a methoxycarbonyl group, altering its chemical properties and reactivity.
Uniqueness: 4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and methoxycarbonyl groups, which provide a combination of reactivity and functional versatility. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
4-(3-methoxycarbonylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-22-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(8-10)16(20)21/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMHGIVPLDFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690693 |
Source
|
Record name | 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-71-6 |
Source
|
Record name | 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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